Xanthohumol

Beschreibung

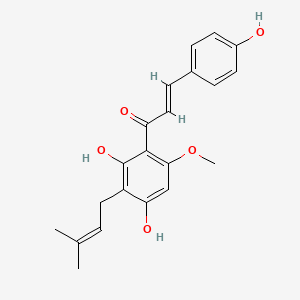

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXQGKIUCDPEAJ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893171 | |

| Record name | Xanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6754-58-1 | |

| Record name | Xanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthohumol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOHUMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 °C | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Action of Xanthohumol

Modulation of Oxidative Stress Pathways

Xanthohumol has been shown to counteract oxidative stress through multiple mechanisms, including the direct scavenging of free radicals and the induction of the body's own antioxidant defense systems.

Direct Free Radical Scavenging Capabilities

This compound demonstrates a potent ability to directly neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com This capacity is largely attributed to the hydroxyl groups within its chemical structure, which can donate electrons to stabilize free radicals and prevent cellular damage. mdpi.com Research has shown that this compound is an effective scavenger of hydroxyl and superoxide (B77818) free radicals. mdpi.com Specifically, it has been reported to be a more potent scavenger of hydroxyl and peroxide free radicals than Trolox, a vitamin E analog. mdpi.com Its free radical scavenging activity has been confirmed through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity). mdpi.commdpi.com

Induction of Endogenous Antioxidant Enzyme Systems

Beyond its direct scavenging effects, this compound also enhances the body's intrinsic antioxidant defenses by activating key signaling pathways and upregulating the expression of protective enzymes. mdpi.com

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway

A primary mechanism through which this compound exerts its indirect antioxidant effects is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. mdpi.comacs.orga-z.lu Nrf2 is a transcription factor that plays a crucial role in regulating the expression of a wide array of antioxidant and cytoprotective genes. mdpi.coma-z.lu Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Kelch-like ECH-associated protein 1 (Keap1). acs.org this compound can covalently bind to Keap1, leading to the release and translocation of Nrf2 into the nucleus. acs.orgnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. bioactivetech.pl This activation of the Nrf2/ARE pathway enhances the cell's capacity to combat oxidative stress. mdpi.coma-z.lu

Upregulation of Phase II Cytoprotective Genes (e.g., NAD(P)H:quinone oxidoreductase-1, Heme Oxygenase-1, Thioredoxin, Thioredoxin Reductase)

The activation of the Nrf2 pathway by this compound leads to the increased expression of several phase II cytoprotective enzymes. a-z.lu Research has demonstrated that pretreatment with this compound can significantly upregulate genes and their corresponding protein products, including:

By boosting the levels of these endogenous antioxidant enzymes, this compound fortifies cellular defenses against oxidative damage. mdpi.coma-z.lu

Anti-inflammatory Signaling Modulation

This compound also exhibits significant anti-inflammatory properties by targeting key signaling pathways and reducing the production of pro-inflammatory molecules. mdpi.commdpi.com

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, COX-2, PGE2)

Research has consistently shown that this compound can suppress the production of several key pro-inflammatory mediators. It has been demonstrated to inhibit the release of the following molecules:

| Pro-inflammatory Mediator | Effect of this compound | Supporting Evidence |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production/secretion | mdpi.commdpi.combioactivetech.pl |

| Interleukin-1 beta (IL-1β) | Inhibition of production/secretion | mdpi.commdpi.combioactivetech.pl |

| Interleukin-6 (IL-6) | Inhibition of production/secretion | mdpi.commdpi.com |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression/activity | mdpi.com |

| Prostaglandin (B15479496) E2 (PGE2) | Inhibition of production | mdpi.com |

The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a major regulator of the inflammatory response. mdpi.com By dampening the production of these pro-inflammatory molecules, this compound can help to mitigate inflammatory processes within the body.

Compound List

| Compound Name |

|---|

| This compound |

| Trolox |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Cyclooxygenase-2 (COX-2) |

| Prostaglandin E2 (PGE2) |

| NAD(P)H:quinone oxidoreductase-1 (NQO1) |

| Heme Oxygenase-1 (HO-1) |

| Thioredoxin (Trx) |

| Thioredoxin Reductase (TrxR) |

Suppression of Inflammatory Pathways

This compound demonstrates a notable capacity to suppress key inflammatory pathways, which underpins its anti-inflammatory characteristics. Its mode of action involves the targeted modulation of several crucial signaling molecules and transcription factors.

A primary molecular target of this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a variety of cell types, this compound has been shown to impede the activation of NF-κB. researchgate.netnih.gov It accomplishes this by preventing the degradation of IκBα, a protein that inhibits NF-κB by keeping it in the cytoplasm. researchgate.netacs.org By stabilizing IκBα, this compound effectively halts the movement of NF-κB into the nucleus, where it would typically trigger the transcription of genes that promote inflammation. researchgate.netacs.org

Furthermore, this compound has been found to interfere with the activity of Signal Transducer and Activator of Transcription 1-alpha (STAT-1α) and Interferon Regulatory Factor (IRF) binding activity-1 . mdpi.commdpi.comnih.gov These transcription factors are essential for the expression of inflammatory mediators. Research indicates that this compound can inhibit the binding activity of STAT-1α and IRF-1, thereby diminishing the inflammatory response. nih.gov

The Toll-like receptor 4 (TLR4) signaling pathway, a critical element of the innate immune system, is also a target of this compound. mdpi.com TLR4, in conjunction with its co-receptor Myeloid Differentiation factor 2 (MD2) , recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, initiating an inflammatory cascade. nih.govmdpi.com this compound has been shown to directly bind to the MD2 protein, which interferes with the activation of the TLR4 signaling pathway. nih.govoup.com This interaction can block the downstream signaling that leads to NF-κB activation and the subsequent production of inflammatory cytokines. acs.orgmdpi.comnih.gov

| Inflammatory Pathway Component | Effect of this compound |

| NF-κB | Inhibition of activation by preventing IκBα degradation. researchgate.netnih.govacs.org |

| STAT-1α | Inhibition of binding activity. mdpi.commdpi.comnih.gov |

| IRF Binding Activity-1 | Inhibition of binding activity. mdpi.commdpi.comnih.gov |

| TLR4/MD2 | Direct binding to MD2, inhibiting TLR4 signaling. acs.orgnih.govoup.com |

Modulation of Macrophage Polarization

Macrophages are dynamic immune cells that can adopt distinct functional states, primarily classified as pro-inflammatory M1 and anti-inflammatory M2 phenotypes. This compound has been observed to influence the polarization of these cells, frequently encouraging a transition from the M1 to the M2 state.

In the presence of inflammatory triggers such as LPS, macrophages tend to differentiate into the M1 phenotype, which is characterized by the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. This compound can curtail this M1 polarization by inhibiting the signaling pathways that promote it, including the NF-κB pathway. mdpi.com

Conversely, this compound can foster the development of the M2 macrophage phenotype. M2 macrophages play a role in resolving inflammation and facilitating tissue repair, and they release anti-inflammatory cytokines such as IL-10. By modulating specific signaling pathways, this compound enhances the expression of M2-associated markers, thereby contributing to an anti-inflammatory environment.

Kinase Pathway Modulation

This compound significantly affects various intracellular kinase signaling pathways that are integral to cellular functions such as growth, proliferation, and inflammation.

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include extracellular signal-regulated kinase (ERK) and p38-MAPK , are key targets. In numerous cancer cell lines, this compound has been found to inhibit the phosphorylation and subsequent activation of ERK, a kinase frequently overactive in cancer that drives cell proliferation. spandidos-publications.comnih.gov By dampening the ERK pathway, this compound can help to impede tumor growth. spandidos-publications.com The activation of p38-MAPK, which is also involved in inflammatory processes, can be similarly reduced by this compound.

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB/Akt) pathway is another vital signaling cascade that this compound modulates. mdpi.com This pathway is central to promoting cell survival and growth. This compound has been shown to block the activation of Akt by preventing its phosphorylation, a key mechanism through which it can trigger apoptosis in cancerous cells. researchgate.net

Additionally, this compound has the ability to activate AMP-activated protein kinase (AMPK) . As a cellular energy sensor, activated AMPK stimulates metabolic pathways that produce ATP while inhibiting those that consume it, such as cell growth. The activation of AMPK by this compound may contribute to its anti-proliferative effects. encyclopedia.pub

| Kinase Pathway | Effect of this compound |

| MAPK (ERK, p38-MAPK) | Inhibition of phosphorylation and activation. spandidos-publications.comnih.gov |

| PKB/Akt | Inhibition of phosphorylation and activation. mdpi.comresearchgate.net |

| AMPK | Activation. encyclopedia.pub |

Regulation of Cellular Proliferation and Apoptosis

This compound has shown considerable efficacy in managing cell growth and triggering programmed cell death, or apoptosis, in a range of cancer cell models.

Cell Cycle Arrest

This compound is capable of halting the cell cycle, the highly regulated process that controls cell division. It has been observed to induce cell cycle arrest at various checkpoints, with the specific phase depending on the cell type. For instance, in some cancer cell lines, this compound prompts an arrest in the G0/G1 phase, preventing cells from proceeding to the DNA synthesis (S) phase. In other cases, it can cause a G2/M phase arrest, which stops cells from entering mitosis. This arrest of the cell cycle is frequently achieved through the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases. encyclopedia.pub

Induction of Apoptosis

A critical element of this compound's anti-cancer properties is its capacity to induce apoptosis. This form of programmed cell death is essential for eliminating damaged or superfluous cells. This compound can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A hallmark of apoptosis is the activation of a family of proteases known as caspases . This compound has been demonstrated to lead to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases like caspase-3 and caspase-7. aacrjournals.orgnih.gov The activation of this caspase cascade results in the orderly dismantling of the cell.

This compound also influences the expression of pro- and anti-apoptotic factors . It can increase the expression of pro-apoptotic proteins like Bax, while simultaneously decreasing the expression of anti-apoptotic proteins such as Bcl-2. encyclopedia.pub This alteration in the balance between these factors favors the initiation of apoptosis.

Inhibition of DNA Synthesis

In addition to causing cell cycle arrest, this compound can directly impede the synthesis of DNA. This is a direct outcome of its ability to stop the cell cycle before the S phase. By preventing cells from entering the DNA synthesis phase, this compound effectively blocks DNA replication, a necessary step for cell division, thereby contributing to its anti-proliferative effects.

Induction of Cell Differentiation

This compound has been shown to induce terminal differentiation in certain cell types, a mechanism that contributes to its potential anti-cancer properties. frontiersin.orgresearchgate.net This process involves the transition of rapidly proliferating, immature cells into mature, non-proliferating cells with specialized functions.

In the context of hematological malignancies, studies on human promyelocytic leukemia HL-60 cells have demonstrated that this compound can trigger differentiation. researchgate.netaacrjournals.org Treatment with this compound leads to a reduction in cell proliferation and the development of morphological and functional characteristics of mature granulocytes and monocytes/macrophages. researchgate.netaacrjournals.org One study noted that this compound reduced the growth of HL-60 cells with an IC₅₀ of 3.7 μM and induced differentiation as determined by nitroblue tetrazolium (NBT) reduction assays. aacrjournals.org

Furthermore, this compound has been identified as a potent inducer of differentiation in neuronal precursor cells. mdpi.com It promotes neurite outgrowth and the development of mature neurons, suggesting its potential in neuroregenerative medicine. mdpi.comspandidos-publications.com The underlying mechanism for this neuronal differentiation may involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Research in primary cortical neurons has shown that this compound can induce the gene expression of Brain-derived neurotrophic factor (Bdnf) and cAMP-response element binding protein (Creb1), key regulators of neuronal survival and differentiation. nih.gov

Table 1: Effect of this compound on Cell Differentiation

| Cell Line | Observed Effect | Potential Mechanism |

| HL-60 (Human Promyelocytic Leukemia) | Induction of differentiation into mature granulocytes and monocytes/macrophages; growth arrest. researchgate.netaacrjournals.org | - |

| Neuronal Precursor Cells | Promotion of neuronal differentiation and neurite outgrowth. mdpi.comspandidos-publications.com | Activation of Nrf2 pathway; induction of Bdnf and Creb1 gene expression. mdpi.comnih.gov |

Modulation of Autophagy

Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates, playing a dual role in cancer cell survival and death. This compound has been found to modulate this pathway by impairing the final stages of the autophagic flux. nih.govacs.orgtocris.com

The primary mechanism of this compound's effect on autophagy is the direct inhibition of Valosin-Containing Protein (VCP), also known as p97. nih.govacs.orgmayflowerbio.comjci.org VCP is an ATPase that is essential for the maturation of autophagosomes, specifically their fusion with lysosomes to form autolysosomes where degradation occurs. nih.govjci.org

By using this compound-immobilized beads, VCP was identified as a direct binding partner. nih.govacs.org Further in vitro assays confirmed that this compound binds directly to the N-terminal domain of VCP. nih.govacs.org This binding inhibits the function of VCP, leading to a blockage in autophagosome-lysosome fusion. nih.govtocris.comresearchgate.net Consequently, cells treated with this compound exhibit an accumulation of microtubule-associated protein 1 light chain 3-II (LC3-II), a key marker of autophagosomes, indicating an impaired autophagic flux rather than an induction of the entire process. nih.govacs.orgmayflowerbio.com This disruption of autophagy can contribute to the cellular stress and pro-apoptotic effects observed with this compound treatment. mdpi.com

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties by directly targeting endothelial cells and inhibiting key steps in the angiogenic cascade. frontiersin.orgmdpi.com

Inhibition of Endothelial Cell Proliferation and Migration

This compound directly interferes with the function of endothelial cells, the primary cells involved in forming new blood vessels. nih.govbiomedres.usnih.gov In vitro studies using Human Umbilical Vein Endothelial Cells (HUVEC) have shown that this compound inhibits their proliferation, migration, and invasion in a dose-dependent manner. nih.govnih.gov For instance, a significant reduction in HUVEC viability was observed at a concentration of 10 μM. nih.gov Furthermore, this compound prevents endothelial cells from forming capillary-like tubular structures on matrix gels, a crucial step in vessel formation. frontiersin.org

The molecular mechanisms underlying these effects are linked to the blockage of key signaling pathways within the endothelial cells. This compound has been shown to repress the activation of both the Nuclear Factor-kappa B (NF-κB) and the Akt signaling pathways, which are critical for endothelial cell survival, proliferation, and migration. frontiersin.orgspandidos-publications.com

Table 2: In Vitro Anti-angiogenic Effects of this compound

| Endothelial Cell Function | Observed Effect | Concentration |

| Proliferation/Viability (HUVEC) | Significant reduction in viable cells. nih.gov | 10 μM |

| Migration & Invasion (HUVEC) | Decreased migration and invasion. nih.gov | 10 μM |

| Tube Formation (HUVEC) | Inhibition of capillary-like structure formation. frontiersin.org | 5 μM |

Suppression of Microvessel Density

The anti-angiogenic activity of this compound observed in vitro translates to the suppression of new blood vessel formation in vivo. Studies using animal models have consistently demonstrated that administration of this compound leads to a significant reduction in microvessel density in various pathological contexts.

Interaction with Specific Cellular Targets and Enzymes

This compound's biological effects are also mediated by its interaction with specific enzymes, particularly those involved in the metabolism of xenobiotics.

Aldose Reductase Inhibition (e.g., AKR1B1, AKR1B10)

This compound has been identified as a potent inhibitor of two key enzymes from the aldo-keto reductase (AKR) superfamily: AKR1B1 (aldose reductase) and AKR1B10. nih.govresearchgate.net These enzymes are significant pharmacological targets; AKR1B1 is implicated in the development of diabetic complications, while AKR1B10 is associated with various cancers. nih.govtaylorandfrancis.comnih.gov

Research demonstrates that this compound acts as an uncompetitive, tight-binding inhibitor of both human aldose reductase AKR1B1 and human AKR1B10. nih.govresearchgate.net The inhibitory activity of this compound against these enzymes has been quantified, with studies reporting specific inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). For AKR1B1, this compound exhibits a Kᵢ value of 15.08 μM. nih.govresearchgate.net Its inhibitory effect on AKR1B10 is characterized by a Kᵢ of 20.11 μM. nih.govresearchgate.net In contrast, the activity of the related enzyme AKR1A1 is not affected by this compound. nih.govnih.gov This inhibitory action on AKR1B1 and AKR1B10 highlights a potential mechanism for its observed anti-diabetic and cancer-preventive properties. nih.govtaylorandfrancis.com

Table 1: Inhibition of Human Aldo-Keto Reductases by this compound

| Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Source(s) |

| AKR1B1 | This compound | - | 15.08 | Uncompetitive | nih.gov, researchgate.net |

| AKR1B10 | This compound | - | 20.11 | Uncompetitive | nih.gov, researchgate.net |

| AKR1A1 | This compound | > 50 | - | No Inhibition | nih.gov |

Acetylcholinesterase (AChE) Inhibition

This compound demonstrates inhibitory activity against cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). medchemexpress.comresearchgate.net These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine; their inhibition is a key therapeutic strategy for managing Alzheimer's disease. mdpi.com

In vitro studies have quantified this compound's inhibitory potential. It has been shown to inhibit AChE with an IC₅₀ value of 71.34 μM and BChE with an IC₅₀ value of 32.67 μM. medchemexpress.comresearchgate.net Further kinetic studies have determined the inhibition constants (Kᵢ) of this compound to be 95.5 nM for AChE and 124.9 nM for BChE. researchgate.net This dual inhibition suggests that this compound can modulate cholinergic transmission, a key process for learning and memory. mdpi.com

Table 2: Cholinesterase Inhibition by this compound

| Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (nM) | Source(s) |

| Acetylcholinesterase (AChE) | This compound | 71.34 | 95.5 | medchemexpress.com, researchgate.net |

| Butyrylcholinesterase (BChE) | This compound | 32.67 | 124.9 | medchemexpress.com, researchgate.net |

Matrix Metalloproteinase (MMP) and Elastase Activity Inhibition

This compound has been shown to modulate the activity of enzymes responsible for the degradation of the extracellular matrix (ECM), specifically matrix metalloproteinases (MMPs) and elastase. nih.govnih.gov The deterioration of collagen and elastin (B1584352) fibers by these enzymes is a hallmark of skin aging. nih.gov

Studies have demonstrated that this compound directly inhibits the activity of several MMPs and elastase. It significantly inhibits elastase and MMP-9 activity even at low concentrations, and MMP-1 and MMP-2 at higher concentrations. nih.gov One study noted that this compound displayed the highest activity against interstitial collagenase (MMP-1) and neutrophil collagenase (MMP-8) among several compounds derived from hops. mdpi.comresearchgate.net This inhibition of degradative enzymes implies a protective effect on the skin's structural proteins. nih.gov Concurrently, this compound has been found to increase the expression of type I, III, and V collagens, as well as elastin and fibrillins in dermal fibroblasts, further contributing to the maintenance and firmness of the skin structure. nih.govmdpi.com

Tyrosinase Inhibition

This compound exerts an inhibitory effect on tyrosinase, a key enzyme in the production of melanin (B1238610). nih.govmdpi.comfrontiersin.org This action is relevant to skin pigmentation. Research has shown that this compound can dose-dependently inhibit the monophenolase and diphenolase activities of mushroom tyrosinase, with IC₅₀ values reported in the micromolar range. nih.gov Specifically, it has been shown to hinder the oxidation of L-tyrosine and L-DOPA. nih.gov

However, the effects on cellular melanogenesis can be complex. In B16 melanoma cells, this compound inhibited isobutylmethylxanthine-induced melanogenesis, which was associated with reduced tyrosinase enzyme activity. frontiersin.org In contrast, one study on MNT-1 human melanoma cells found that while this compound inhibited melanin synthesis, it unexpectedly increased intracellular tyrosinase activity. mdpi.comresearchgate.net In normal human melanocytes, this compound robustly suppressed cellular tyrosinase activity at non-toxic concentrations. researchgate.net Beyond direct enzyme inhibition, this compound also affects pigmentation by reducing the transport of pigment via a decrease in the number and length of melanocyte dendrites and by inducing the degradation of melanosomes in keratinocytes. mdpi.comresearchgate.net

STAT3 Signaling Pathway Modulation

This compound has been identified as a modulator of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. mdpi.comspandidos-publications.com The STAT3 pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is implicated in various cancers, such as cholangiocarcinoma and pancreatic cancer. frontiersin.orgspandidos-publications.com

Research indicates that this compound inhibits the phosphorylation of STAT3, thereby suppressing its activation. mdpi.comspandidos-publications.com In cholangiocarcinoma cells, this compound was shown to inhibit IL-6-induced STAT3 activation in a dose-dependent manner; a 20 µM concentration partially inhibited activation, while 50 µM resulted in complete inhibition. spandidos-publications.comresearchgate.net This inhibition of STAT3 activity leads to the downregulation of its target genes, including Bcl-xL, cyclin D1, and survivin, which are involved in cell growth and survival. mdpi.com The mechanism by which this compound suppresses STAT3 activation is believed to be through the inhibition of the Akt-NFκB signaling pathway. frontiersin.orgspandidos-publications.comfrontiersin.org This action ultimately results in reduced cancer cell growth and the induction of apoptosis. spandidos-publications.comspandidos-publications.com

Notch Signaling Pathway Modulation

This compound has been demonstrated to inhibit the Notch signaling pathway, a critical regulator of cell fate, proliferation, and apoptosis that is often dysregulated in cancer. mdpi.comspandidos-publications.com Specifically, this compound targets Notch1, a key receptor in this pathway. nih.govplos.org

Studies in various cancer cell lines, including breast, pancreatic, and hepatocellular carcinoma, have shown that treatment with this compound leads to a significant reduction in the expression of active Notch1. spandidos-publications.comnih.govplos.org The inhibition of Notch1 signaling by this compound results in the downregulation of its downstream target genes, such as HES-1, a basic helix-loop-helix transcription factor, and survivin. nih.govplos.org This cascade of events contributes to the anti-proliferative and pro-apoptotic effects of this compound. frontiersin.orgplos.org Furthermore, ectopic overexpression of Notch1 has been shown to reverse the growth-suppressive effects of this compound, confirming that the inhibition of the Notch pathway is a key mechanism of its action. plos.org

FAK and AKT Phosphorylation Downregulation

This compound influences cell behavior by downregulating the phosphorylation of Focal Adhesion Kinase (FAK) and the serine/threonine kinase AKT (also known as Protein Kinase B). frontiersin.orgacs.org These two kinases are central components of signaling pathways that regulate cell migration, invasion, proliferation, and survival. frontiersin.orgppm.edu.pl

In various cancer cell models, including prostate and lung cancer, treatment with this compound has been shown to decrease the phosphorylation levels of both FAK and AKT. frontiersin.orgppm.edu.pl The downregulation of FAK and AKT phosphorylation is associated with an inhibition of cell migration and invasion. frontiersin.org In some contexts, this effect renders cancer cells less invasive and more susceptible to cytotoxic drugs. frontiersin.orge-century.us The inhibition of AKT phosphorylation by this compound also disrupts downstream signaling, contributing to its anti-proliferative effects. mdpi.comacs.org For instance, the suppression of AKT and FAK signaling has been linked to the inhibition of NF-κB activity. frontiersin.orgacs.org

BIG3-PHB2 Complex Inhibition

This compound is a natural compound that has been shown to inhibit the proliferation of estrogen receptor-alpha (ERα)-positive breast cancer cells. nih.gov A key mechanism underlying this effect is its ability to disrupt the interaction between the oncoprotein brefeldin A-inhibited guanine (B1146940) nucleotide-exchange protein 3 (BIG3) and the tumor suppressor prohibitin 2 (PHB2). nih.govscienceopen.comresearchgate.net

The BIG3-PHB2 protein complex is a crucial modulator of estrogen (E2) signaling in ERα-positive breast cancer. scienceopen.comnih.gov Normally, BIG3 binds to PHB2, which prevents PHB2 from suppressing the transcriptional activity of ERα. scienceopen.commdpi.com This results in the continuous activation of ERα and promotes the growth of cancer cells.

Research has demonstrated that this compound directly binds to PHB2. nih.govscienceopen.com This action prevents the formation of the BIG3-PHB2 complex. nih.govresearchgate.net By disrupting this interaction, this compound allows the released PHB2 to bind to ERα in both the cytoplasm and the nucleus. nih.govresearchgate.net The binding of PHB2 to ERα effectively suppresses the E2-signaling pathways that drive the growth of ERα-positive breast cancer cells. nih.govresearchgate.net This inhibitory action has been observed both in vitro and in vivo and notably does not suppress the growth of normal mammary epithelial cells. nih.govresearchgate.net This targeted mechanism suggests that this compound is a promising natural compound for suppressing the growth of luminal-type breast cancers. nih.gov

Interference with Mitochondrial Electron Transport Chain

This compound exerts significant effects on cellular metabolism by directly interfering with the mitochondrial electron transport chain (ETC), a critical pathway for ATP production. nih.gov Scientific evidence indicates that this compound specifically inhibits Complex I (NADH:ubiquinone oxidoreductase) of the ETC, while having minimal effect on Complexes II, III, and IV. nih.gov

The inhibition of Complex I by this compound leads to several downstream consequences:

Decreased Oxidative Phosphorylation: By blocking Complex I, this compound inhibits oxidative phosphorylation, the primary process of ATP generation in mitochondria. nih.gov

Reduced Mitochondrial Membrane Potential: Exposure to this compound causes a rapid decrease in the mitochondrial transmembrane potential. nih.govcambridge.org

Increased Reactive Oxygen Species (ROS) Production: The blockage of the ETC at Complex I results in an overproduction of reactive oxygen species (ROS). nih.gov This increase in ROS is a key factor in inducing apoptosis (programmed cell death) in cancer cells. nih.gov

This disruption of mitochondrial function and the subsequent induction of oxidative stress are believed to be central to this compound's anticancer properties. nih.govcambridge.org By compromising the energy metabolism of cancer cells, this compound can trigger their death. nih.gov

Immunomodulatory Effects

This compound possesses potent immunomodulatory properties, capable of altering the activity of the immune system in various ways. researchgate.net Its effects can be both anti-inflammatory and immune-enhancing, depending on the specific context and cell types involved.

Anti-inflammatory Actions: this compound demonstrates significant anti-inflammatory activity by inhibiting key pro-inflammatory pathways. A primary target is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous genes involved in inflammation. researchgate.netnih.govmdpi.com By suppressing the activation of NF-κB, this compound can reduce the production of several pro-inflammatory cytokines. researchgate.netnih.govmdpi.com

| Target Pathway/Molecule | Observed Effect of this compound | Reference |

| NF-κB | Inhibition of activation | researchgate.netnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production/expression | researchgate.netcjter.com |

| Interleukin-6 (IL-6) | Decreased production/expression | researchgate.netcjter.com |

| Interleukin-1β (IL-1β) | Decreased production | researchgate.net |

Immune-Enhancing and Regulatory Actions: In addition to its anti-inflammatory effects, this compound can also bolster anti-tumor immune responses. It has been shown to modulate the function and activity of key immune cells like T cells and Natural Killer (NK) cells. nih.govspandidos-publications.comresearchgate.net

Research indicates that this compound can suppress the proliferation of T lymphocytes and inhibit the production of Th1-type cytokines such as IL-2 and IFN-γ in certain contexts, which can be beneficial in T-cell-mediated inflammatory conditions. researchgate.netnih.gov Conversely, in breast cancer models, this compound was found to shift the Th1/Th2 balance toward a Th1 polarization by increasing Th1 cytokines (IL-2, IFN-γ) and decreasing Th2 cytokines (IL-4, IL-10). spandidos-publications.com This shift is significant as Th1 responses are crucial for anti-tumor immunity. spandidos-publications.com This effect appears to be mediated, at least in part, by promoting the phosphorylation of the signal transducer and activator of transcription (STAT)4. spandidos-publications.com Furthermore, this compound can enhance the cytotoxic activity of NK cells, which are vital for killing cancerous cells. researchgate.netresearchgate.net

Biological Activities and Therapeutic Potential of Xanthohumol in Preclinical and Clinical Research

Oncological Applications

Xanthohumol has demonstrated a broad spectrum of anti-cancer activities, targeting various stages of tumor development and progression.

This compound exhibits significant chemopreventive properties by intervening in all three major stages of carcinogenesis: initiation, promotion, and progression. mdpi.comnih.gov

Initiation: During the initiation phase, this compound acts by modulating the activity of enzymes involved in the metabolism of carcinogens. mdpi.comfrontiersin.org It can inhibit cytochrome P450 enzymes, which are responsible for activating procarcinogens into their ultimate carcinogenic forms. biologists.com Concurrently, it can induce phase II detoxifying enzymes, such as quinone reductase, which facilitate the detoxification and elimination of carcinogens. nih.gov This dual action helps to prevent the initial DNA damage that can lead to mutations and cancer development. Furthermore, this compound is a potent scavenger of reactive oxygen species (ROS), including hydroxyl and peroxyl radicals, and can inhibit the production of nitric oxide, thereby reducing oxidative stress and protecting cells from DNA damage. mdpi.comfrontiersin.org

Promotion: In the promotion stage, where initiated cells begin to proliferate, this compound demonstrates anti-inflammatory and anti-proliferative effects. mdpi.comfrontiersin.org It has been shown to inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation and are often upregulated in tumors. mdpi.commdpi.com By suppressing these enzymes, this compound can reduce the production of pro-inflammatory prostaglandins.

Progression: During the progression phase, which involves the growth and spread of tumors, this compound exerts its effects by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and promoting cell differentiation. mdpi.comfrontiersin.org It can arrest the cell cycle in the S phase, thereby halting DNA synthesis and preventing cancer cells from multiplying. mdpi.comresearchgate.net In mouse mammary gland organ culture, this compound has been shown to prevent carcinogen-induced preneoplastic lesions at nanomolar concentrations. mdpi.comfrontiersin.orgresearchgate.net

Preclinical studies have demonstrated the therapeutic potential of this compound against a wide array of cancers, both in vitro and in vivo.

Breast Cancer: this compound has been shown to inhibit the growth of breast cancer cells, including triple-negative breast cancer (TNBC) subtypes like MDA-MB-231 and Hs578T. frontiersin.org It can induce apoptosis through caspase- and mitochondria-dependent pathways. frontiersin.org In MCF-7/ADR cells, which are resistant to doxorubicin, this compound has been found to induce apoptosis and arrest the cell cycle. frontiersin.org

Prostate Cancer: In prostate cancer cell lines such as DU145 and PC3, this compound has been observed to inhibit proliferation, migration, and invasion. frontiersin.org These effects are associated with the downregulation of focal adhesion kinase (FAK) and Akt phosphorylation, as well as an increase in ROS production. frontiersin.org

Melanoma: this compound exhibits cytotoxic effects on human melanoma cells and can inhibit their proliferation and migratory ability even at subtoxic concentrations. mdpi.com In a mouse model, this compound significantly reduced the hepatic metastasis of melanoma cells. mdpi.commdpi.com The anti-proliferative effects appear to be a key mechanism of action. mdpi.com

Hepatocellular Carcinoma (HCC): this compound has been found to suppress the viability, confluency, and colony-forming ability of various HCC cell lines (Huh-7, HepG2, Hep3B, and SK-Hep-1). frontiersin.org It induces apoptosis by increasing the expression of pro-apoptotic proteins like cleaved caspase-3 and c-PARP, while reducing anti-apoptotic proteins such as cyclin D1, survivin, and Mcl-1. frontiersin.org It also inhibits the NF-κB signaling pathway. frontiersin.org

Colorectal Cancer (CRC): In colorectal cancer cell lines, this compound has demonstrated potent anti-proliferative activity. frontiersin.org For instance, in 40-16 human colon cancer cells, it significantly reduced proliferation with IC50 values of 4.1, 3.6, and 2.6 µM after 24, 48, and 72 hours of treatment, respectively. frontiersin.org

Pancreatic Cancer: this compound has been shown to reduce the proliferation of several pancreatic cancer cell lines. frontiersin.org This effect is attributed to the induction of apoptosis via the inhibition of the Notch1 signaling pathway. frontiersin.orgmdpi.com

Gastric Cancer: In gastric cancer cells, this compound has been found to decrease cell viability, inhibit proliferation, and induce apoptosis. spandidos-publications.com It also suppresses metastasis by inducing ROS overproduction and inhibiting NF-κB signaling. spandidos-publications.com

Lung Cancer: this compound has shown potential therapeutic effects against non-small-cell lung cancer (NSCLC) by destabilizing c-Myc and inhibiting glycolysis through the suppression of Hexokinase 2. jcancer.org It has also been found to overcome resistance to the targeted therapy drug osimertinib (B560133) in NSCLC cells. nih.gov

Ovarian Cancer: Research indicates that this compound can inhibit the growth of human ovarian cancer cells. semanticscholar.org

Leukemia: this compound has demonstrated cytotoxic activity against leukemia cells. researchgate.net

Cholangiocarcinoma (CCA): The anticancer activity of this compound has been suggested in cholangiocarcinoma. frontiersin.org

Glioblastoma: this compound has been shown to suppress the growth of glioblastoma cells by inhibiting Hexokinase 2-mediated glycolysis. jcancer.org It significantly inhibits the proliferation of human GBM cells like U87, T98G, and LN229 in a dose- and time-dependent manner. jcancer.org

Cervical Cancer: The anticancer activity of this compound has been reported in cervical cancer. frontiersin.org

Thyroid Cancer: this compound has been found to inhibit the proliferation of papillary thyroid cancer (TPC-1) cells in a dose-dependent manner. researchgate.net It can induce S-phase cell cycle arrest and apoptosis. researchgate.net In medullary thyroid cancer (MTC) cells, it suppresses growth and down-regulates the transcription factor ASCL1. frontiersin.orgnih.gov

Laryngeal Squamous Cell Carcinoma (LSCC): this compound has been shown to reduce the viability of LSCC cells (RK33 and RK45) with minimal toxicity to normal cells. frontiersin.org In SCC4 cells, it induces apoptosis by suppressing Bcl-2 and Mcl-1 expression and activating PARP, p53, and AIF. nih.govnih.gov

Esophageal Squamous Cell Carcinoma (ESCC): this compound has been found to inhibit the proliferation of ESCC cells both in vitro and in vivo by targeting keratin (B1170402) 18 (KRT18). nih.govfrontiersin.org It can also induce G1 phase cell cycle arrest and apoptosis. nih.govresearchgate.net Another mechanism involves the direct targeting of AKT1/2, inhibiting its kinase activity. nih.gov

Interactive Data Table: In Vitro Efficacy of this compound in Various Cancer Cell Lines Users can sort and filter the data by clicking on the column headers.

A significant aspect of this compound's therapeutic potential lies in its ability to sensitize cancer cells to conventional treatments like chemotherapy and radiotherapy. mdpi.comnih.gov

Chemosensitization: this compound has been shown to enhance the efficacy of several chemotherapeutic drugs. For instance, in doxorubicin-resistant breast cancer cells (MCF-7/ADR), this compound increased their sensitivity to doxorubicin, reducing the IC50 value of the drug significantly. mdpi.com It also sensitizes colorectal cancer cells to chemotherapy by inducing DNA damage and apoptosis. uniroma1.it In melanoma cells, this compound has been shown to enhance the cytotoxic effect of vemurafenib. mdpi.com Furthermore, it can overcome resistance to osimertinib in non-small-cell lung cancer cells. nih.gov One of the mechanisms behind this chemosensitization is the inhibition of NF-κB activity, which is often associated with chemoresistance. spandidos-publications.com

Radiosensitization: this compound has also demonstrated potential as a radiosensitizer. nih.gov In thyroid cancer research, its ability to promote iodide uptake in thyrocytes suggests it could be a candidate for increasing the sensitivity of thyroid cancer to radiotherapy. frontiersin.org In glioblastoma, targeting Hexokinase 2 with this compound has been suggested to increase sensitivity to radiotherapy. jcancer.org

The spread of cancer to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound has shown promising anti-metastatic properties in preclinical studies. mdpi.comresearchgate.net

This compound can inhibit the migration and invasion of various cancer cells, including those of the prostate, breast, and melanoma. mdpi.comfrontiersin.org One of the key mechanisms is its ability to interfere with the epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. nih.gov this compound has been shown to suppress markers of EMT. nih.govresearchgate.net

In a study on breast cancer, this compound was found to attenuate the ability of tumor cells to breach the lymphendothelial barrier, an early step in lymph node metastasis. nih.govresearchgate.net It achieved this by inhibiting the formation of "circular chemorepellent-induced defects" (CCIDs) in the lymphatic endothelial cell monolayer. nih.govresearchgate.net This effect was linked to the inhibition of NF-κB activity and the expression of adhesion molecules like ICAM-1. researchgate.net

In gastric cancer cells, this compound has been shown to suppress metastasis, an effect mediated by the induction of reactive oxygen species (ROS) and subsequent inhibition of NF-κB signaling. spandidos-publications.com Furthermore, in a mouse model of melanoma, this compound significantly inhibited the growth of liver metastases. mdpi.commdpi.com

Enhancement of Chemotherapeutic and Radiotherapeutic Sensitivity

Neurodegenerative Disorders

Beyond its oncological applications, this compound is being investigated for its neuroprotective potential, particularly in the context of Alzheimer's disease.

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein in the brain. mdpi.com this compound has shown potential in mitigating several pathological aspects of AD in preclinical models.

Reduction of Aβ and Tau Pathology: In various AD cell models, this compound has been shown to inhibit the aggregation of tau protein, decompose fibrils, and protect cells from apoptosis induced by tau oligomers. mdpi.com It can also reduce tau phosphorylation and prevent Aβ aggregation. mdpi.com

Neuroprotection and Cognitive Improvement: this compound exhibits potent antioxidant and anti-inflammatory properties, which are crucial for protecting neurons from damage. mdpi.com It can scavenge free radicals and upregulate the body's endogenous antioxidant defenses. mdpi.com In animal models of AD, dietary supplementation with this compound has been shown to improve cognitive performance, including spatial learning and memory. biologists.commdpi.com It has been found to reduce cognitive injury associated with alterations in the gut microbiome in a mouse model of AD. biologists.com

Mechanism of Action: The neuroprotective effects of this compound are multifaceted. It has been found to reduce the postsynaptic overexpression of certain glutamate (B1630785) receptors and enhance ATP synthesis and mitophagy in the hippocampus of young AD mice. mdpi.com It also attenuates the levels of the acetylcholinesterase (AChE) enzyme, oxidative stress, and neuroinflammation. nih.gov

Alzheimer's Disease (AD) Research

Amyloid-β Aggregation Inhibition

A central hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) peptides into toxic oligomers and fibrils in the brain. This compound has demonstrated the ability to interfere with this process. Studies suggest that this compound may directly bind to Aβ monomers, thereby stabilizing them and preventing their assembly into the neurotoxic oligomers and fibrils that are implicated in disease progression. mdpi.com This inhibitory action on the initial stages of Aβ aggregation highlights its potential as a preventative agent. mdpi.com In vitro experiments have shown that this compound and some of its derivatives can exhibit a moderate to high inhibitory effect on the oligomerization and fibrillation of the Aβ (1-42) peptide. ingentaconnect.comresearchgate.net These findings suggest that this compound is a promising compound for preventing the aggregation of Aβ. researchgate.net

Protection Against Oxidative Stress and Aβ-Induced Toxicity

Oxidative stress is a critical factor in the pathogenesis of Alzheimer's disease, and Aβ peptides are known to induce significant oxidative damage to neuronal cells. mdpi.com this compound exhibits potent antioxidant properties that help protect these cells. mdpi.com In cellular models, it has been shown to shield neuronal cells from oxidative stress. mdpi.com One study on human neuronal cells revealed that this compound reduces the production of reactive oxygen species (ROS), which in turn decreases lipid peroxidation and cellular damage caused by Aβ. mdpi.com

The neuroprotective mechanism of this compound is also linked to its ability to activate key cellular defense pathways. It has been reported to provide cytoprotection through the activation of the Nrf2-ARE (Nuclear factor E2-related factor 2-Antioxidant Response Element) signaling pathway. ingentaconnect.comresearchgate.net The activation of Nrf2 leads to the expression of a variety of antioxidant and cytoprotective genes, which strengthens the resilience of neurons against stressors. mdpi.com This activation appears to be a key element in its ability to protect cells from damage and death. alzheimersnewstoday.com Furthermore, this compound has been found to be neuroprotective in SH-SY5Y cells by reducing ROS generation and calcium influx induced by amyloid-β. ingentaconnect.comresearchgate.net

Alzheimer's Disease Research Findings

| Research Area | Key Finding | Model System | Proposed Mechanism |

| Amyloid-β Aggregation | Directly inhibits Aβ aggregation. mdpi.com | In vitro studies | Binds to and stabilizes Aβ monomers, preventing oligomer and fibril formation. mdpi.com |

| Oxidative Stress | Protects neuronal cells from Aβ-induced oxidative stress. mdpi.com | Human neuronal cells, SH-SY5Y cells | Reduces ROS production, decreases lipid peroxidation. mdpi.comingentaconnect.com |

| Cellular Protection | Activates the Nrf2/ARE pathway. mdpi.comalzheimersnewstoday.com | Neuronal cells | Enhances the expression of antioxidant and cytoprotective genes. mdpi.com |

| Aβ-Induced Toxicity | Reduces ROS generation and calcium uploading induced by Aβ. ingentaconnect.com | SH-SY5Y cells | Mitigates downstream toxic effects of Aβ exposure. ingentaconnect.com |

Parkinson's Disease (PD) Research

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. Preclinical research indicates that this compound may offer neuroprotective benefits relevant to PD pathology.

Protection of Dopaminergic Neurons

Studies utilizing both cellular and animal models of Parkinson's disease have demonstrated the neuroprotective potential of this compound. In cellular models, this compound has been shown to mitigate the toxic effects of neurotoxins like 6-hydroxydopamine (6-OHDA) and MPP+, which are used to simulate PD-related damage. researchgate.net These studies show that this compound can decrease the production of reactive oxygen species (ROS) and protect dopaminergic cell lines from the damage induced by these toxins. researchgate.net Animal studies using rodent models of PD, induced by toxins such as 6-OHDA or MPTP, have shown that administration of this compound can lead to significant improvements in motor function and a reduction in neurodegeneration within the substantia nigra. researchgate.net These findings suggest that this compound exerts a protective effect on dopaminergic neurons and helps to lessen the loss of dopaminergic terminals. researchgate.net

Mitigation of Neurodegeneration

The mechanisms underlying this compound's ability to mitigate neurodegeneration in PD models are multifaceted. Its strong antioxidant properties are crucial for neutralizing ROS and shielding dopaminergic neurons from oxidative damage. researchgate.net By scavenging free radicals, it helps maintain neuronal integrity. researchgate.net

Furthermore, this compound has been observed to inhibit apoptotic (cell death) pathways in dopaminergic neurons. researchgate.net It achieves this by modulating key proteins involved in apoptosis signaling, such as caspases, and by boosting the expression of anti-apoptotic factors. researchgate.net The compound also exhibits significant anti-inflammatory properties, which are important given the role of neuroinflammation in the progression of PD. researchgate.net It can reduce the chronic activation of microglia and astrocytes, thereby preventing further neuronal damage. mdpi.com

Parkinson's Disease Research Findings

| Research Area | Key Finding | Model System | Proposed Mechanism |

| Dopaminergic Neuron Protection | Protects dopaminergic neurons from neurotoxins. researchgate.net | Cellular models (6-OHDA, MPP+), Rodent models (6-OHDA, MPTP) | Reduces ROS production, mitigates loss of dopaminergic terminals. researchgate.net |

| Motor Function | Improves motor function. researchgate.net | Rodent models of PD | Reduces neurodegeneration in the substantia nigra. researchgate.net |

| Apoptosis Inhibition | Reduces cell death of dopaminergic neurons. researchgate.net | Dopaminergic neurons | Modulates apoptotic signaling proteins (e.g., caspases) and enhances anti-apoptotic factors. researchgate.net |

| Antioxidant Effects | Neutralizes ROS and protects from oxidative damage. researchgate.net | Cellular and animal models | Scavenges free radicals, preserving neuronal integrity. researchgate.net |

Amyotrophic Lateral Sclerosis (ALS) Research

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease that affects motor neurons in the brain and spinal cord, leading to muscle weakness and atrophy. Preclinical studies suggest that this compound may have a protective role for these critical neurons.

Enhancement of Motor Neuron Survival

Research, primarily in preclinical animal models, has explored the potential of this compound to influence ALS progression by protecting motor neurons from degeneration. mdpi.com In rodent models of ALS, such as those with mutations in the SOD1 gene (a common genetic factor in ALS), this compound has shown the potential to enhance the survival of motor neurons and delay the progression of the disease. mdpi.com For instance, a study on SOD1-G93A transgenic mice, a well-established model for ALS, demonstrated that this compound administration resulted in a significant increase in motor neuron survival and improved motor function. mdpi.com

The neuroprotective effects of this compound in the context of ALS are linked to its ability to counter excitotoxicity, a major cause of motor neuron death in the disease. mdpi.com It has been shown in experimental models to protect against glutamate-induced excitotoxicity by stabilizing cellular homeostasis and preventing excessive calcium influx, which helps to maintain the integrity of motor neurons. mdpi.com Furthermore, emerging evidence from in vitro studies with motor neuron cell lines suggests that this compound can modulate cellular stress responses and prevent apoptosis in these neurons. mdpi.com

Amyotrophic Lateral Sclerosis Research Findings

| Research Area | Key Finding | Model System | Proposed Mechanism |

| Motor Neuron Survival | Enhances motor neuron survival and delays disease progression. mdpi.com | Rodent models of ALS (SOD1 gene mutation) | Reduces oxidative stress markers and attenuates neuroinflammatory responses. mdpi.com |

| Excitotoxicity Protection | Protects against glutamate-induced excitotoxicity. mdpi.com | Experimental models | Stabilizes cellular homeostasis and prevents excessive calcium influx. mdpi.com |

| Cellular Stress Response | Modulates cellular stress responses and prevents apoptosis. mdpi.com | In vitro motor neuron cell lines | Supports its potential as a therapeutic agent. mdpi.com |

Delay of Disease Progression

This compound (XN), a prenylated flavonoid found in hops, has demonstrated significant potential in delaying the progression of various diseases in preclinical studies. mdpi.comnih.gov Its therapeutic effects are largely attributed to its potent antioxidant, anti-inflammatory, and anti-proliferative properties. mdpi.comnih.gov

In the context of cancer, this compound exhibits a broad spectrum of inhibitory mechanisms that target the initiation, promotion, and progression stages of carcinogenesis. nih.gov It modulates the activity of enzymes involved in the metabolism and detoxification of carcinogens, thereby acting as an anti-initiating agent. nih.gov Furthermore, this compound's anti-proliferative effects include the inhibition of DNA synthesis, induction of cell cycle arrest in the S phase, and the promotion of apoptosis and cell differentiation. nih.gov Preclinical studies using a mouse mammary gland organ culture showed that this compound, at nanomolar concentrations, could prevent carcinogen-induced preneoplastic lesions. nih.gov In xenograft mouse models, treatment with this compound has been shown to significantly delay the in vivo tumor development of certain cancer cell lines.

Beyond its anti-cancer activities, this compound has shown promise in neurodegenerative diseases. mdpi.commdpi.com Its neuroprotective properties are linked to its ability to mitigate oxidative stress and neuroinflammation, which are key factors in the progression of conditions like Alzheimer's disease. mdpi.commdpi.com

Ischemic Stroke Protection

Preclinical research has highlighted the neuroprotective effects of this compound in the context of ischemic stroke. mdpi.comjobesitydiseases.comnih.gov Studies in animal models have demonstrated that this compound can attenuate focal cerebral ischemia and improve neurobehavioral deficits. jobesitydiseases.comnih.gov

The protective mechanisms of this compound in ischemic stroke are multifactorial. jobesitydiseases.comnih.gov One of the key actions is the inhibition of inflammatory responses. jobesitydiseases.comnih.gov Following an ischemic event, there is an increase in the expression of proteins such as hypoxia-inducible factor-1α (HIF-1α), tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS) in the ischemic regions. jobesitydiseases.comnih.gov Treatment with this compound has been shown to markedly inhibit the expression of these inflammatory mediators. jobesitydiseases.comnih.gov

Furthermore, this compound demonstrates anti-apoptotic activity by reducing the expression of active caspase-3, a key enzyme in the apoptotic pathway. jobesitydiseases.comnih.gov It also exhibits free radical scavenging properties, which help to reduce oxidative stress-induced neuronal damage. jobesitydiseases.comnih.gov An additional protective mechanism is its ability to inhibit platelet aggregation, which plays a significant role in the pathophysiology of cerebrovascular disorders. jobesitydiseases.comnih.govmdpi.com By reducing infarct volume and improving neurological outcomes in animal models of cerebral ischemia, this compound presents a potential therapeutic avenue for the treatment or prevention of ischemia-reperfusion injury-related disorders. jobesitydiseases.comnih.govmdpi.com

Cognitive Impairment

This compound has emerged as a promising agent for improving cognitive function and mitigating cognitive impairment in various preclinical models. mdpi.comnews-medical.netnih.gov Its neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. mdpi.com

In animal models of Alzheimer's disease (AD), long-term administration of this compound has been shown to significantly improve cognitive function, as assessed by behavioral tests like the Morris water maze. mdpi.comnews-medical.net This improvement is correlated with a reduction in amyloid-beta (Aβ) deposits in the brain, a key pathological hallmark of AD. mdpi.comnih.gov this compound not only reduces Aβ accumulation but also lowers the levels of inflammatory markers in the brain, such as interleukin-6 (IL-6) and TNF-α. mdpi.com

Studies have also indicated that this compound can positively impact synaptic plasticity and memory. mdpi.com One of the underlying mechanisms involves the regulation of microRNAs; for instance, this compound has been found to improve cognitive impairment by removing the inhibition of miR-532-3p on Mpped1 in the mouse hippocampus. mdpi.comresearchgate.net In vitro studies using human neuronal cells have demonstrated that this compound reduces the production of reactive oxygen species (ROS), leading to decreased lipid peroxidation and cellular damage induced by Aβ. mdpi.com Additionally, it has been shown to inhibit the activity of acetylcholinesterase (AChE), which could enhance cholinergic transmission, a process crucial for learning and memory. mdpi.comnih.gov

It is noteworthy that some studies suggest the beneficial effects of this compound on cognitive function may be more pronounced in younger animals, with less effectiveness observed in older individuals. caringsunshine.comoregonstate.edu

| Preclinical Study Finding | Model | Key Outcomes |

| Improved cognitive function and reduced Aβ plaque accumulation. mdpi.com | Rat model of Alzheimer's Disease | Significant improvement in Morris water maze test performance; marked reduction in Aβ plaques. |

| Reduced cognitive dysfunction. news-medical.net | APP/PS1 mice | Improved performance in behavioral tests assessing cognitive functions. |

| Improved spatial learning and memory. nih.gov | Young C57BL/6 and AD mice | Enhanced performance in cognitive flexibility and learning tasks. |

| Reversed cognitive decline. researchgate.net | Ovariectomized mice | Improvement in Morris water maze and open field tests. |

| Improved memory and thinking. oregonstate.edu | Young mice | Enhanced spatial memory and cognitive flexibility. |

Metabolic and Cardiovascular Health

Type 2 Diabetes and Metabolic Syndrome

This compound has demonstrated considerable potential in preclinical models for addressing type 2 diabetes and metabolic syndrome. mdpi.comjobesitydiseases.comnews-medical.net Its multifaceted actions target several key components of these metabolic disorders, including obesity, dyslipidemia, and insulin (B600854) resistance. jobesitydiseases.commdpi.com

In animal models of diet-induced obesity, this compound supplementation has been shown to prevent body weight gain and ameliorate conditions such as hyperglycemia, insulin resistance, and fatty liver. mdpi.com It has also been observed to decrease the pro-inflammatory state associated with obesity and insulin resistance by reducing levels of inflammatory markers like interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1). mdpi.com Furthermore, this compound has been found to decrease plasma leptin levels, suggesting a reduction in leptin resistance. mdpi.com

The beneficial effects of this compound on metabolic syndrome are also linked to its ability to modulate the gut microbiome and alter the metabolism of bile acids. news-medical.net Research indicates that this compound can reduce the amount and diversity of certain microbes, decrease inflammation, and shift bile acid metabolism towards an increase in conjugated bile acids, which are indicators of improved energy, glucose, and cholesterol metabolism. news-medical.net

Improvement of Insulin Sensitivity and Glucose Metabolism

Preclinical studies have consistently shown that this compound can improve insulin sensitivity and regulate glucose metabolism. mdpi.comnih.gov In diet-induced obese mice, this compound supplementation has been found to improve glucose tolerance and decrease plasma insulin concentrations, leading to an improvement in the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR). nih.govuky.edu

The mechanisms underlying these effects involve the activation of key metabolic pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway in both the liver and skeletal muscle. mdpi.comnih.gov AMPK activation plays a crucial role in regulating glucose homeostasis. mdpi.com this compound also modulates peroxisome proliferator-activated receptor-gamma (PPARγ), another key regulator of glucose metabolism. mdpi.com

In a type 2 diabetes mouse model, an enriched diet with this compound was able to alleviate diabetic-associated metabolic disturbances by regulating glucose pathways. mdpi.comnih.gov Furthermore, in vitro studies have demonstrated that this compound can act as an α-glucosidase inhibitor, which would slow down the release of glucose from carbohydrates in the gut and help alleviate postprandial hyperglycemia. acs.org

| Research Finding | Animal Model | Key Outcomes |

| Improved glucose tolerance and insulin sensitivity. news-medical.net | Mouse model | Improved glucose intolerance, insulin resistance, and sensitivity to leptin. |

| Decreased plasma insulin and improved HOMA-IR. nih.gov | Conventional mice | Lowered plasma insulin concentrations and improved insulin resistance. |

| Ameliorated HFD-induced deficits in spatial learning and memory. uky.edu | High-fat diet-induced obese mice | Improved glucose tolerance. |

| Improved insulin sensitivity and glucose metabolism. oregonstate.edu | Obese mice | Improved insulin sensitivity as measured by glucose tolerance tests. |

| Alleviated diabetic-associated metabolic disturbances. nih.gov | T2DM mice model | Improved insulin resistance and glucose tolerance. |

Amelioration of Lipid Profiles

This compound has shown significant promise in improving lipid profiles in various preclinical models. mdpi.commdpi.com Its effects include reducing plasma levels of triglycerides and cholesterol, particularly low-density lipoprotein (LDL) cholesterol. mdpi.comnih.gov

In diet-induced obese mice, this compound treatment resulted in a substantial reduction in plasma LDL-cholesterol. nih.gov One of the proposed mechanisms for this effect is the reduction of plasma levels of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), a protein that plays a role in regulating LDL cholesterol levels. nih.gov By lowering PCSK9, this compound may increase the clearance of LDL cholesterol from the blood.

Furthermore, this compound has been shown to suppress lipogenesis through the activation of the AMPK signaling pathway, which in turn diminishes the expression of lipogenic enzymes such as sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase. nih.gov In a type 2 diabetes mouse model, a this compound-enriched diet improved the plasma lipid profile. mdpi.comnih.gov Studies in a hamster model have also shown that this compound can positively affect reverse cholesterol transport and high-density lipoprotein (HDL) cholesterol levels. mdpi.com These findings suggest that this compound has the potential to protect against atherosclerosis by improving lipid metabolism. jobesitydiseases.comcaringsunshine.com

Diabetic Nephropathy

Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. Preclinical studies have investigated the potential of this compound to mitigate kidney damage in the context of diabetes. Research has shown that this compound can protect renal cells from high glucose-induced damage. In an in vitro model of diabetic nephropathy, this compound demonstrated a protective effect on glomerular endothelial and tubular epithelial cells. mdpi.com Further investigation in a mouse model of diabetic nephropathy revealed that this compound improves kidney function by alleviating oxidative stress, a key pathological factor in this condition. mdpi.com This protective mechanism is partly attributed to the activation of the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes. mdpi.com

In addition to its antioxidant effects, this compound has been found to attenuate renal tubular injury by inhibiting the thioredoxin-interacting protein (TXNIP), a protein implicated in the progression of diabetic nephropathy. nih.gov Another study demonstrated that this compound can ameliorate renal fibrosis, a hallmark of advanced diabetic kidney disease, by regulating the lncRNA SNHG10/miR-378b axis. nih.govdovepress.commdpi.comacs.orgresearchgate.net In streptozotocin-induced diabetic mice, this compound treatment led to improvements in kidney structural and functional abnormalities. nih.govdovepress.commdpi.comacs.orgresearchgate.net

Table 1: Preclinical Studies of this compound in Diabetic Nephropathy

| Model System | Key Findings | Putative Mechanism of Action | Reference(s) |

|---|---|---|---|

| Human renal glomerular endothelial cells (GECs) and human kidney 2 (HK-2) cells | Protected renal cells from high glucose-induced damage. | - | |

| Mouse model of diabetic nephropathy | Improved kidney damage by alleviating oxidative stress. | Activation of the Nrf2 signaling pathway. | mdpi.com |

| In vitro and in vivo diabetic models | Attenuated hyperglycemia-induced renal tubular injury. | Inhibition of TXNIP expression. | nih.gov |

| Streptozotocin-treated mice and high glucose-stimulated HK-2 cells | Ameliorated renal fibrosis and inflammatory response. | Regulation of the lncRNA SNHG10/miR-378b axis. | nih.govdovepress.commdpi.comacs.orgresearchgate.net |

Cardiovascular Risk Reduction

Preclinical evidence suggests that this compound possesses cardioprotective properties that could contribute to the reduction of cardiovascular risk. Its beneficial effects are largely attributed to its antioxidant and anti-inflammatory activities. mdpi.com Studies have shown that this compound can improve endothelial function, which is crucial for maintaining vascular health. mdpi.commdpi.com It has been demonstrated to reduce oxidative stress and inhibit the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. mdpi.comcaringsunshine.comgoogle.com

Table 2: Preclinical Research on this compound and Cardiovascular Risk Reduction

| Model System | Key Findings | Putative Mechanism of Action | Reference(s) |

|---|---|---|---|

| Endothelial cells | Increased AMPK phosphorylation and activity, reduced nitric oxide (NO) levels. | Activation of AMPK via CAMKKβ, inactivation of the AKT pathway. | mdpi.com |

| ApoE-deficient mice | Ameliorated atherosclerotic plaque formation. | Positive effect on plasma cholesterol levels and hepatic lipid metabolism via AMPK activation. | frontiersin.org |

| CETP-transgenic mice | Prevented cholesterol accumulation in the aortic arch. | HDL-C metabolism via CETP inhibition leading to apoE enhancement. | proxn.eu |

| In vitro studies | Inhibited LDL oxidation. | Antioxidant activity. | mdpi.comcaringsunshine.comgoogle.com |

Hepatoprotective Effects

This compound has demonstrated significant hepatoprotective effects in various preclinical models of liver injury. Its antioxidant, anti-inflammatory, and anti-fibrotic properties are central to these protective actions. caringsunshine.com Research has shown that this compound can prevent the progression of liver fibrosis in rodent models. caringsunshine.com In a murine model of non-alcoholic steatohepatitis (NASH), this compound was found to reduce hepatic inflammation and inhibit the expression of profibrogenic genes. researchgate.net

Studies on non-alcoholic fatty liver disease (NAFLD) have also yielded promising results. In a mouse model of diet-induced NAFLD, this compound and its derivative, tetrahydrothis compound (B13411204) (TXN), were shown to mitigate the accumulation of fat in the liver. medindia.net TXN, in particular, was effective in suppressing the development and progression of hepatic steatosis. The mechanisms underlying these effects include the modulation of PPARγ, a nuclear receptor that regulates gene expression related to glucose metabolism and fatty acid storage. Furthermore, this compound has been shown to inhibit the activation of hepatic stellate cells, which are key drivers of liver fibrosis. nih.govdovepress.com In a model of HCV-infected Tupaias, oral administration of this compound led to a significant reduction in hepatic inflammation, fibrosis, and steatosis. nih.gov

Table 3: Preclinical Findings on the Hepatoprotective Effects of this compound

| Model System | Key Findings | Putative Mechanism of Action | Reference(s) |

|---|---|---|---|

| Rodent models of liver injury | Prevented the progression of liver fibrosis. | Antioxidant, anti-inflammatory, and anti-fibrotic effects. | caringsunshine.com |

| Murine model of non-alcoholic steatohepatitis (NASH) | Reduced hepatic inflammation and inhibited profibrogenic gene expression. | Inhibition of NF-κB activation. | dovepress.comresearchgate.net |

| Mouse model of diet-induced non-alcoholic fatty liver disease (NAFLD) | Mitigated diet-induced accumulation of fat in the liver. | Modulation of PPARγ. | medindia.net |